molecular formula C24H18ClN3O3 B6549772 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide CAS No. 1040665-74-4

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide

Cat. No.: B6549772
CAS No.: 1040665-74-4
M. Wt: 431.9 g/mol
InChI Key: WCDLNIWXSPXHSP-UHFFFAOYSA-N
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Description

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.1036691 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

VU0506199-1, also known as N’-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide, primarily targets the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes .

Mode of Action

VU0506199-1 acts as a noncompetitive antagonist of the GLP-1 receptor . This means it binds to a site on the receptor that is distinct from the active site, preventing the receptor from responding to its natural ligand, GLP-1 . This blockade inhibits the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets .

Biochemical Pathways

The GLP-1 receptor is part of a larger biochemical pathway involved in glucose homeostasis . When blocked by VU0506199-1, the downstream effects include a decrease in insulin secretion and an increase in blood glucose levels . This can impact the overall regulation of blood glucose levels and the body’s response to elevated glucose levels .

Pharmacokinetics

This suggests that the compound can cross the blood-brain barrier and can be effectively absorbed from the gastrointestinal tract .

Result of Action

The antagonistic action of VU0506199-1 on the GLP-1 receptor leads to a decrease in insulin secretion and an increase in blood glucose levels . This can have significant implications for glucose homeostasis and could potentially be leveraged in the study of metabolic disorders .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(naphthalene-2-carbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c25-21-10-5-16(6-11-21)14-28-15-20(9-12-22(28)29)24(31)27-26-23(30)19-8-7-17-3-1-2-4-18(17)13-19/h1-13,15H,14H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLNIWXSPXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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